1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Overview
Description
1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocyclic compound with the empirical formula C13H8ClIN2O2S and a molecular weight of 418.64 g/mol . This compound is notable for its unique structure, which includes a pyrrolo[2,3-b]pyridine core substituted with benzenesulfonyl, chlorine, and iodine groups.
Preparation Methods
The synthesis of 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step often involves cyclization reactions starting from suitable precursors.
Introduction of the Benzenesulfonyl Group: This is usually achieved through sulfonylation reactions using benzenesulfonyl chloride.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated systems and large-scale reactors.
Chemical Reactions Analysis
1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often using reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts to form new carbon-carbon bonds.
Scientific Research Applications
1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit kinase enzymes by binding to their active sites, thereby blocking phosphorylation events crucial for signal transduction pathways .
Comparison with Similar Compounds
1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine can be compared with other halogenated pyrrolo[2,3-b]pyridine derivatives:
1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine: Lacks the iodine atom, which may affect its reactivity and biological activity.
1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine: Lacks the chlorine atom, which may influence its chemical properties and applications.
1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine: Contains a fluorine atom instead of chlorine, potentially altering its electronic properties and reactivity.
These comparisons highlight the unique combination of substituents in this compound, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(benzenesulfonyl)-5-chloro-3-iodopyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClIN2O2S/c14-9-6-11-12(15)8-17(13(11)16-7-9)20(18,19)10-4-2-1-3-5-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXZRNATZJUUQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClIN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640128 | |
Record name | 1-(Benzenesulfonyl)-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001414-09-0 | |
Record name | 1-(Benzenesulfonyl)-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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